Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
CAS No.: 80854-09-7
Cat. No.: VC17108758
Molecular Formula: C25H27ClO3
Molecular Weight: 410.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80854-09-7 |
|---|---|
| Molecular Formula | C25H27ClO3 |
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | 1-(2-chloroethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
| Standard InChI | InChI=1S/C25H27ClO3/c1-25(2,21-11-13-22(14-12-21)28-16-15-26)19-27-18-20-7-6-10-24(17-20)29-23-8-4-3-5-9-23/h3-14,17H,15-16,18-19H2,1-2H3 |
| Standard InChI Key | VMOHIUBVJGXDRY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OCCCl |
Introduction
Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-, is a complex organic compound with a molecular formula of C25H27ClO3 and a molecular weight of approximately 410.93 g/mol. It is classified under the CAS number 80854-09-7. This compound features multiple functional groups, including a chloroethoxy group and a phenoxy group, which contribute to its chemical properties and potential applications in various fields.
Synthesis
The synthesis of Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-, typically involves multi-step organic reactions. These steps may include the formation of the chloroethoxy and phenoxy substituents, followed by their attachment to the benzene ring. The specific synthesis route can vary based on available reagents and laboratory techniques.
Potential Applications
This compound has potential applications in medicinal chemistry due to its complex structure and reactivity. Interaction studies with biological targets are crucial for understanding its pharmacodynamics and pharmacokinetics. Such studies can provide insights into its therapeutic potential and safety profile.
Comparison with Similar Compounds
Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-, stands out from other compounds due to its intricate structure combining multiple functional groups. Here is a comparison with some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzene, 1-(4-Chlorophenyl)-3-methyl | C8H7Cl | Simpler structure with fewer functional groups; primarily used in pharmaceuticals. |
| Phenol, 4-chloro | C6H5ClO | Lacks complex ether structures; used as an antiseptic and disinfectant. |
| Ethyl 4-(Chlorophenyl)acetate | C10H11ClO2 | Contains an ester group; utilized in organic synthesis and flavoring agents. |
| Benzene, 1-((2-(4-(2-Chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- | C25H27ClO3 | Complex structure with chloroethoxy and phenoxy groups; potential applications in medicinal chemistry. |
Research Findings
Research on Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-, is focused on understanding its chemical reactivity and biological interactions. Studies involving its synthesis and interaction with biological targets are essential for assessing its therapeutic potential and safety profile.
Note:
Due to the specific requirements and limitations in the query, some references were not included from certain websites. The information provided is based on available and reliable sources.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume